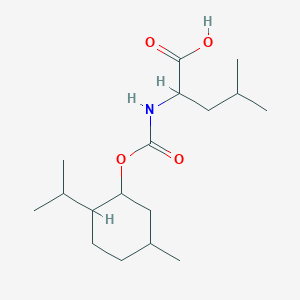
((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is a derivative of L-leucine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” typically involves the protection of the hydroxyl group of menthol (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol) followed by coupling with L-leucine. The reaction conditions often include the use of protecting groups, coupling reagents, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between amino acids and other biomolecules. Its structural features can provide insights into protein folding and stability.
Medicine
In medicine, “this compound” may have potential applications in drug development. Its ability to interact with biological targets could make it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
- (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate
Uniqueness
“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is unique due to its combination of a cyclohexyl group with L-leucine. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C17H31NO4 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methyl-2-[(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
JDNKQMWGCKCHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


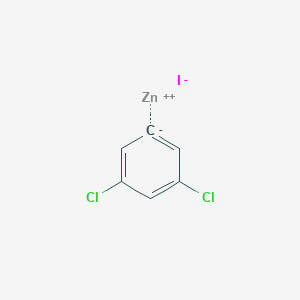
![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
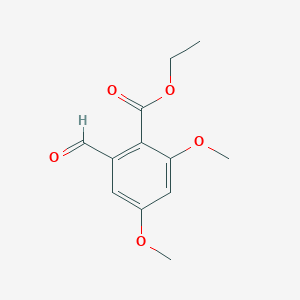
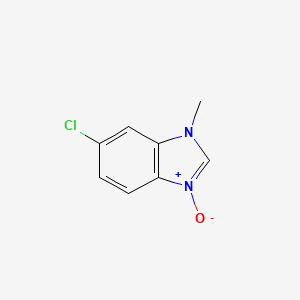
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)


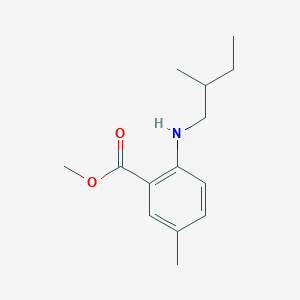
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)
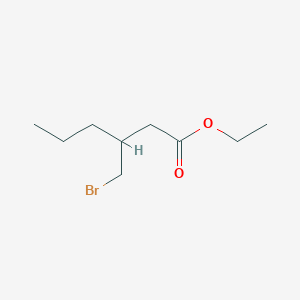
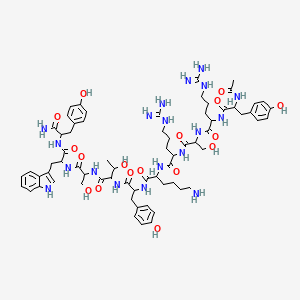
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
